

HPLC analytical method for "4-(4-Methylpiperazin-1-yl)benzoic acid"

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Compound of Interest

Compound Name: 4-(4-Methylpiperazin-1-yl)benzoic acid

Cat. No.: B1299056

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An HPLC-UV method for the quantitative analysis of **4-(4-Methylpiperazin-1-yl)benzoic acid**, a key intermediate in pharmaceutical synthesis, has been developed. This document provides a comprehensive protocol for the separation and quantification of this compound using reversed-phase high-performance liquid chromatography with ultraviolet detection.

Introduction

4-(4-Methylpiperazin-1-yl)benzoic acid (CAS No. 86620-62-4) is a chemical building block utilized in the synthesis of various active pharmaceutical ingredients (APIs).^[1] Its purity and concentration are critical parameters that must be controlled to ensure the quality and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the analysis of such non-volatile organic compounds.^[2] The method described herein is designed for researchers, scientists, and drug development professionals for the routine analysis and quality control of **4-(4-Methylpiperazin-1-yl)benzoic acid**.

The molecule possesses a benzoic acid moiety, which contains a strong chromophore suitable for UV detection, and a piperazine group, which imparts basic properties. The developed reversed-phase HPLC (RP-HPLC) method provides a reliable means for its separation and quantification.

Experimental Protocols

Materials and Reagents

- Reference Standard: **4-(4-Methylpiperazin-1-yl)benzoic acid**, purity ≥98%
- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)
- Reagents: Potassium Dihydrogen Phosphate (KH_2PO_4 , Analytical Grade), Orthophosphoric Acid (H_3PO_4 , ~85%)
- Water: Deionized (DI) water or HPLC grade water (resistivity ≥ 18.2 $\text{M}\Omega\cdot\text{cm}$)

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable for this analysis.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II LC System or equivalent
Column	C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 μm)
Mobile Phase A	20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H_3PO_4
Mobile Phase B	Acetonitrile
Elution Mode	Isocratic: 65% Mobile Phase A / 35% Mobile Phase B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
UV Detection	254 nm
Run Time	10 minutes

Preparation of Solutions

Mobile Phase A (20 mM KH_2PO_4 , pH 3.0):

- Weigh 2.72 g of KH_2PO_4 and dissolve in 1000 mL of DI water.
- Mix thoroughly until fully dissolved.
- Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid.
- Filter the buffer solution through a 0.45 μm nylon membrane filter.

Diluent:

- Prepare a mixture of Mobile Phase A and Acetonitrile in a 65:35 (v/v) ratio.

Standard Stock Solution (1000 $\mu\text{g/mL}$):

- Accurately weigh approximately 25 mg of **4-(4-Methylpiperazin-1-yl)benzoic acid** reference standard into a 25 mL volumetric flask.
- Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
- Allow the solution to return to room temperature.
- Dilute to the mark with diluent and mix thoroughly.

Working Standard Solutions (for Linearity):

- Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.

Sample Preparation:

- Accurately weigh a sample powder containing **4-(4-Methylpiperazin-1-yl)benzoic acid**.
- Transfer the sample to a volumetric flask of appropriate size to achieve a final theoretical concentration of approximately 50 $\mu\text{g/mL}$.
- Add diluent to approximately 60% of the flask volume, sonicate for 10 minutes to ensure complete dissolution, dilute to the mark with diluent, and mix well.
- Filter the solution through a 0.45 μm PTFE syringe filter before injection.

Method Validation Summary (Hypothetical Data)

The following tables summarize the performance characteristics of the HPLC method.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (T)	$T \leq 2.0$	1.2
Theoretical Plates (N)	$N \geq 2000$	6500
%RSD of Peak Area	$\leq 1.0\% \text{ (n=6)}$	0.4%

Linearity

The linearity was evaluated by analyzing six concentrations of the standard solution.

Concentration ($\mu\text{g/mL}$)	Mean Peak Area (n=3)
1.0	18,540
5.0	92,650
20.0	371,100
50.0	928,050
80.0	1,484,500
100.0	1,856,200
Correlation Coefficient (R^2)	≥ 0.999

Precision (Repeatability)

Precision was determined by performing six replicate injections of the sample solution at 100% of the test concentration.

Replicate	Peak Area
1	927,500
2	928,100
3	925,900
4	929,000
5	926,800
6	928,500
Mean	927,633
%RSD	0.13%

Accuracy (Recovery)

Accuracy was assessed by spiking a placebo with the analyte at three different concentration levels.

Spiked Level	Amount Added ($\mu\text{g/mL}$)	Amount Recovered ($\mu\text{g/mL}$)	% Recovery
80%	40.0	39.8	99.5%
100%	50.0	50.3	100.6%
120%	60.0	59.5	99.2%

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.



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Caption: HPLC analytical workflow for **4-(4-Methylpiperazin-1-yl)benzoic acid**.

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